2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
Overview
Description
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a methyl group, as well as a thiadiazole ring substituted with an ethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by bromination to introduce the bromine atom at the 4-position.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative, followed by cyclization.
Coupling of the Two Rings: The final step involves coupling the pyrazole and thiadiazole rings through an acetamide linkage. This can be achieved by reacting the brominated pyrazole with an acetamide derivative of the thiadiazole under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The ethylthio group on the thiadiazole ring can be oxidized to a sulfoxide or sulfone, or reduced to a thiol.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused ring systems under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate. Conditions typically involve the use of aqueous or organic solvents and controlled temperatures.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation. Conditions typically involve the use of inert atmospheres and low temperatures.
Major Products
Substitution Reactions: Products include substituted pyrazoles with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include sulfoxides and sulfones derived from the ethylthio group.
Reduction Reactions: Products include thiols and other reduced derivatives of the thiadiazole ring.
Scientific Research Applications
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation, cancer, or infectious diseases.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic, optical, or mechanical properties.
Chemical Biology: The compound can be used as a probe to study biological processes, such as protein-ligand interactions or cellular signaling pathways.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide depends on its specific application:
Medicinal Chemistry: The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of a kinase involved in cell signaling, leading to reduced cell proliferation in cancer.
Chemical Biology: The compound may act as a chemical probe, binding to specific proteins or nucleic acids and altering their function. For example, it may bind to a transcription factor and inhibit its ability to regulate gene expression.
Comparison with Similar Compounds
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide can be compared with other similar compounds, such as:
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide: This compound has a methylthio group instead of an ethylthio group, which may affect its reactivity and biological activity.
2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]acetamide: This compound has an ethylamino group instead of an ethylthio group, which may affect its reactivity and biological activity.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their potential impact on its chemical and biological properties.
Properties
IUPAC Name |
2-(4-bromo-3-methylpyrazol-1-yl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN5OS2/c1-3-18-10-14-13-9(19-10)12-8(17)5-16-4-7(11)6(2)15-16/h4H,3,5H2,1-2H3,(H,12,13,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPOUGZZYJLEQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CN2C=C(C(=N2)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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